4-[(E)-{2-[({4-(2,4-dichlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate
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Overview
Description
4-[(E)-{2-[({4-(2,4-dichlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate is a complex organic compound that features a triazole ring, dichlorophenyl group, and naphthalen-2-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[({4-(2,4-dichlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate typically involves multi-step organic reactions. Key steps may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the dichlorophenyl group via electrophilic aromatic substitution.
- Attachment of the naphthalen-2-yloxy moiety through nucleophilic substitution.
- Final acetylation to form the acetate ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxy group to form a hydroxyl group.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
Medicinal applications could include its use as a lead compound in the development of new drugs, particularly for treating fungal infections or cancer.
Industry
Industrial applications might involve its use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. For example, if it acts as an antifungal agent, it might inhibit the synthesis of ergosterol, a key component of fungal cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole-based antifungal agent.
Voriconazole: A triazole antifungal with a similar structure.
Itraconazole: A triazole antifungal with a broader spectrum of activity.
Uniqueness
What sets 4-[(E)-{2-[({4-(2,4-dichlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate apart from these compounds could be its unique combination of functional groups, which might confer distinct biological activities or improved pharmacokinetic properties.
Properties
Molecular Formula |
C31H25Cl2N5O5S |
---|---|
Molecular Weight |
650.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[[4-(2,4-dichlorophenyl)-5-(naphthalen-2-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C31H25Cl2N5O5S/c1-19(39)43-27-12-7-20(13-28(27)41-2)16-34-36-30(40)18-44-31-37-35-29(38(31)26-11-9-23(32)15-25(26)33)17-42-24-10-8-21-5-3-4-6-22(21)14-24/h3-16H,17-18H2,1-2H3,(H,36,40)/b34-16+ |
InChI Key |
WHWRMULWEISIQK-AABVJFSESA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)COC4=CC5=CC=CC=C5C=C4)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)COC4=CC5=CC=CC=C5C=C4)OC |
Origin of Product |
United States |
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